molecular formula C27H19ClN4O3 B11605172 2-(4-Chlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-Chlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11605172
M. Wt: 482.9 g/mol
InChI Key: YGCFNYMIISTRNX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with a suitable triazole derivative under acidic conditions to form the desired triazolopyrimidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

2-(4-Chlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C27H19ClN4O3

Molecular Weight

482.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C27H19ClN4O3/c1-33-20-11-5-16(6-12-20)22-23-26-30-25(18-3-9-19(28)10-4-18)31-32(26)15-29-27(23)35-24(22)17-7-13-21(34-2)14-8-17/h3-15H,1-2H3

InChI Key

YGCFNYMIISTRNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC

Origin of Product

United States

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